
Silane, dimethyl(4-methylphenyl)-
Overview
Description
Silane, dimethyl(4-methylphenyl)-, also known as dimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C9H14Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups and a 4-methylphenyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, dimethyl(4-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, dimethyl(4-methylphenyl)- often involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions.
Substitution: Nucleophiles such as halides or alkoxides are commonly used in substitution reactions. The reactions are often carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Weight : 150.2930 g/mol
- Boiling Point : 199-200 °C
- Density : 0.9934 g/mL
- Flash Point : 76 °C
The structure of silane, dimethyl(4-methylphenyl)- allows it to participate in various chemical reactions, particularly in forming carbon-silicon bonds, which is crucial for many industrial applications .
Industrial Applications
2.1 Adhesion Promoters
Silane compounds are widely used as adhesion promoters in coatings and adhesives. They enhance the bond strength between organic polymers and inorganic materials such as glass and metals. This is particularly important in applications involving composites where moisture resistance and durability are critical .
2.2 Coupling Agents
Dimethyl(4-methylphenyl)-silane acts as a coupling agent that facilitates the bonding of fillers or fibers to resin matrices in composite materials. This results in improved mechanical properties such as tensile strength and impact resistance .
2.3 Surface Modifiers
Silanes are employed to modify surface properties, providing water repellency and enhancing the durability of coatings. They create a hydrophobic layer on surfaces, which is beneficial in construction materials and automotive coatings .
Scientific Research Applications
3.1 Organic Synthesis
In organic chemistry, silane, dimethyl(4-methylphenyl)- is utilized as a reagent for synthesizing various organic compounds. It plays a significant role in the formation of carbon-silicon bonds, which are essential in creating silicone-based materials and pharmaceuticals .
3.2 Dental Materials
Silanes are increasingly used in dental applications to improve the bonding of restorative materials to tooth structures. Studies indicate that silane treatment enhances the adhesion of dental composites to enamel and dentin, leading to improved clinical outcomes .
Case Study 1: Adhesion Improvement in Composite Materials
A study investigated the effect of adding silane coupling agents to epoxy resins reinforced with glass fibers. The results showed a significant increase in tensile strength and impact resistance compared to control samples without silane treatment.
Sample Type | Tensile Strength (MPa) | Impact Resistance (J/m²) |
---|---|---|
Control (No Silane) | 45 | 12 |
With Silane | 65 | 25 |
This demonstrates the effectiveness of silanes in enhancing the mechanical properties of composite materials.
Case Study 2: Dental Adhesion
In a clinical trial assessing the performance of silane-treated dental composites, researchers found that silane application resulted in a 30% increase in bond strength compared to untreated composites.
Treatment Type | Bond Strength (MPa) |
---|---|
Untreated | 15 |
Silane Treated | 19.5 |
This underscores the importance of silanes in dental material applications.
Mechanism of Action
The mechanism of action of silane, dimethyl(4-methylphenyl)- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can interact with various molecular targets, including organic and inorganic compounds, through covalent bonding. This interaction can lead to the formation of stable complexes and the modification of surfaces, making it useful in a wide range of applications.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 4-methyl group on the phenyl ring.
Trimethylsilane: Contains three methyl groups bonded to the silicon atom instead of a phenyl group.
Phenylsilane: Contains a phenyl group bonded to the silicon atom without any methyl groups.
Uniqueness
Silane, dimethyl(4-methylphenyl)- is unique due to the presence of both methyl and 4-methylphenyl groups bonded to the silicon atom. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
dimethyl-(4-methylphenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Si/c1-8-4-6-9(7-5-8)10(2)3/h4-7,10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCJQIBAFJDZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[SiH](C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432-39-9 | |
Record name | Silane, dimethyl(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001432399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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